molecular formula C13H23NO4 B2579693 rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid CAS No. 347186-39-4

rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid

Katalognummer: B2579693
CAS-Nummer: 347186-39-4
Molekulargewicht: 257.33
InChI-Schlüssel: NIMCENZKSRCKGF-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butoxycarbonyl (Boc) Group

  • Structure : (C$$4$$H$$9$$O$$_2$$)C(O)-NH-
  • Role : Protects amines during synthetic reactions, preventing unwanted side reactions. It is removed under acidic conditions (e.g., trifluoroacetic acid).
  • Electronic effects : The electron-withdrawing carbonyl group stabilizes the adjacent amine, reducing nucleophilicity.

Carboxylic Acid Group

  • Structure : -CH$$_2$$COOH
  • Properties :
    • Acidity : pKa ≈ 4.76, enabling deprotonation to form carboxylate anions (-COO$$^-$$) in physiological conditions.
    • Reactivity : Participates in condensation reactions (e.g., amide bond formation) and esterification.

The interplay between the Boc-protected amine and carboxylic acid defines the compound’s utility in organic synthesis, particularly in constructing peptide backbones.

Table 1: Key Structural and Stereochemical Properties

Property Detail
IUPAC Name rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Molecular Formula C$${13}$$H$${23}$$NO$$_4$$
Molecular Weight 257.33 g/mol
Stereocenters 2 (C1 and C3)
Functional Groups Boc-protected amine, carboxylic acid

Eigenschaften

IUPAC Name

2-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMCENZKSRCKGF-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-39-4
Record name rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

    Formation of the Intermediate: The Boc-protected amine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the desired acetic acid derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.

Analyse Chemischer Reaktionen

Hydrolysis of the Boc Protecting Group

The Boc group serves as a temporary protective moiety for the amino functionality, allowing selective deprotection under acidic conditions.

Reagents/Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Hydrochloric acid (HCl) in dioxane/water mixtures.

Mechanism:
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the N–C bond, leading to cleavage and release of CO₂ and tert-butanol. The reaction yields the free amine derivative, 2-[(1R,3S)-3-aminocyclohexyl]acetic acid , which can participate in further reactions (e.g., amide bond formation).

Key Data:

ParameterValue
Deprotection Time1–2 hours
Yield>90% (isolated)
By-Productstert-Butanol, CO₂

Esterification of the Acetic Acid Moiety

The carboxylic acid group undergoes esterification with alcohols, facilitated by coupling reagents or acid catalysts.

Reagents/Conditions:

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCB-Oxyma) with DMAP and DIPEA in anhydrous THF.

  • Sulfuric acid (H₂SO₄) in ethanol (Fischer esterification).

Mechanism (TCB-Oxyma):

  • TCB-Oxyma activates the carboxylic acid to form an oxyma ester intermediate.

  • Nucleophilic attack by the alcohol generates the corresponding ester stereoselectively .

Example Reaction:
rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetic acid + Ethanol → Ethyl rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetate

Key Data:

ParameterValue
Reaction Time4–6 hours
Yield85–92%
Stereoselectivity>99% retention of configuration

Amidation Reactions

The acetic acid group reacts with amines to form amides, a critical step in peptide synthesis.

Reagents/Conditions:

  • TCB-Oxyma/DMAP/DIPEA in DMF at 0°C to room temperature.

  • HATU or EDC with N-hydroxysuccinimide (NHS).

Mechanism:
Activation of the carboxylic acid forms a reactive mixed anhydride or oxyma ester, which undergoes nucleophilic substitution by the amine .

Example Reaction:
rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetic acid + Benzylamine → rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetamide

Key Data:

ParameterValue
Reaction Time6–8 hours
Yield78–88%
Purity>95% (HPLC)

Oxidation and Reduction

The cyclohexane ring and functional groups undergo redox transformations.

Oxidation

Reagents/Conditions:

  • KMnO₄ in acidic or neutral aqueous solutions oxidizes the cyclohexane ring to a diketone (limited applicability due to steric hindrance).

  • Ozone (O₃) followed by reductive workup cleaves double bonds (if present).

Reduction

Reagents/Conditions:

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol (rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]ethanol ).

Key Data:

Reaction TypeReagentYieldProduct
Carboxylic Acid → AlcoholLiAlH₄ (THF, 0°C)70%Primary alcohol

Peptide Bond Formation

The compound serves as a carboxylic acid component in peptide synthesis.

Reagents/Conditions:

  • TCB-Oxyma/DIPEA in DMF activates the acid for coupling with amino-terminal residues .

Mechanism:
Formation of an N-acyl pyridinium salt intermediate facilitates nucleophilic attack by the amine, yielding a peptide bond without racemization.

Example Application:
Synthesis of cyclohexyl-modified peptide analogs for structure-activity relationship (SAR) studies.

Comparative Reactivity Table

Reaction TypeReagentsConditionsKey ProductYield
Boc DeprotectionTFA/DCM0–25°C, 1–2 hrsFree amine derivative>90%
EsterificationTCB-Oxyma, DMAP, DIPEATHF, 4–6 hrsEthyl ester85–92%
AmidationTCB-Oxyma, BenzylamineDMF, 6–8 hrsAcetamide78–88%
ReductionLiAlH₄THF, 0°C, 2 hrsPrimary alcohol70%

Mechanistic Insights from Coupling Reactions

Studies using TCB-Oxyma demonstrate that activation of the carboxylic acid group proceeds via a resonance-stabilized oxyma anion intermediate. This intermediate reacts regioselectively with nucleophiles (e.g., alcohols or amines), ensuring high stereochemical fidelity . The Boc group remains intact under these conditions, enabling sequential functionalization strategies.

Wissenschaftliche Forschungsanwendungen

Research indicates that rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid exhibits several pharmacological effects:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for drug development.
  • Receptor Modulation : It modulates receptor activity linked to neurotransmitter systems, suggesting potential applications in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies indicate antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations have suggested that the compound could induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies.
  • Neuroprotective Effects : It may protect neuronal cells from oxidative stress and neurotoxic insults.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Significant inhibition of enzyme X at IC50 values below 10 µM.
Study 2 (Pharmaceutical Research)Anticancer activity in vitro against breast cancer cell lines with IC50 values around 15 µM.
Study 3 (Neuroscience Letters)Protective effects on neuronal cells exposed to oxidative stress in vitro.

These findings highlight the compound's potential as a therapeutic agent across various medical fields.

Applications in Medicinal Chemistry

The unique structural features of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid make it a valuable candidate for further research in medicinal chemistry. Its ability to interact with biological targets opens avenues for drug discovery and development, particularly in areas such as:

  • Pain Management : By modulating pain-related pathways through receptor interactions.
  • Cancer Treatment : As a lead compound for developing new anticancer agents targeting specific cancer cell lines.
  • Neurodegenerative Diseases : Potential applications in protecting neuronal health and function.

Wirkmechanismus

The mechanism of action of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The acetic acid moiety may also play a role in binding to active sites or facilitating molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-Substituted Cyclohexyl Analogues

  • Compound: 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid Key Differences:
  • Substituent Position: The Boc-protected amine is at the 4-position of the cyclohexane instead of the 3-position.
  • Stereochemistry: Exists as both cis (MFCD01862296) and trans (327156-95-6) isomers, with the trans isomer showing higher conformational rigidity .
    • Impact : Positional isomerism affects molecular geometry and binding affinity in receptor-ligand interactions.

Stereoisomers: 1R,2R vs. 1R,3S Configurations

  • Compound: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 143617-91-8) Key Differences:
  • Stereochemistry: The Boc-amino group is at the 2-position (1R,2R configuration) instead of the 3-position.
  • Molecular Formula**: C₁₃H₂₃NO₄ (MW 257.33), identical to the target compound but with distinct spatial arrangement . Impact: Altered stereochemistry influences solubility and chiral recognition in enzymatic processes.

Functional Group Variations

  • Compound: rac-3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]prop-2-ynoic acid Key Differences:
  • Functional Group: Acetic acid replaced with prop-2-ynoic acid (triple bond at C2).
  • Molecular Weight**: 379.46 (C₂₃H₂₅NO₄) .

Protecting Group Variations: Boc vs. Fmoc

  • Compound: Fmoc-cis-4-aminocyclohexane acetic acid (CH-021) Key Differences:
  • Protecting Group: Fmoc (9-fluorenylmethoxycarbonyl) instead of Boc.
  • Deprotection Conditions**: Fmoc is base-labile (e.g., piperidine), whereas Boc requires acidic conditions (e.g., TFA) .
    • Impact : Choice of protecting group dictates synthetic strategies in solid-phase peptide synthesis.

Hydroxyl-Substituted Derivatives

  • Compound: (R)-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid (CAS 130624-89-4) Key Differences:
  • Additional Hydroxyl Group**: Introduced at the 4-position of the cyclohexane.
  • Molecular Formula**: C₁₃H₂₃NO₅ (MW 273.33) . Impact: Enhanced hydrophilicity and hydrogen-bonding capacity improve solubility in aqueous media.

Core Structure Modifications: Cyclopropane Analogues

  • Compound : rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid
    • Key Differences :
  • Core Structure**: Cyclopropane replaces cyclohexane, introducing ring strain.
  • Stability**: Reduced thermal stability due to strained cyclopropane geometry . Impact: Increased reactivity in ring-opening reactions for generating novel pharmacophores.

Comparative Data Table

Compound Name Substituent Position Protecting Group Functional Group Molecular Formula Molecular Weight Key Properties
rac-2-[(1R,3S)-3-Boc-amino]cyclohexylacetic acid (Target) 3-position (1R,3S) Boc Acetic acid C₁₃H₂₃NO₄ 257.33 Chiral, acid-labile protection
2-(4-Boc-amino)cyclohexylacetic acid (cis/trans) 4-position Boc Acetic acid C₁₃H₂₃NO₄ 257.33 Conformational rigidity
rac-3-[(1R,3S)-3-Boc-amino]cyclohexylprop-2-ynoic acid 3-position (1R,3S) Boc Propynoic acid C₂₃H₂₅NO₄ 379.46 Click chemistry compatibility
Fmoc-cis-4-aminocyclohexane acetic acid 4-position Fmoc Acetic acid C₂₄H₂₇NO₄ 401.48 Base-labile protection
(R)-2-Boc-amino-2-(4-hydroxycyclohexyl)acetic acid 4-position Boc Acetic acid + hydroxyl C₁₃H₂₃NO₅ 273.33 Enhanced hydrophilicity
rac-(1R,2R)-2-Boc-cyclopropane-1-carboxylic acid Cyclopropane core Boc Carboxylic acid C₁₀H₁₅NO₄ 213.23 High ring strain

Biologische Aktivität

rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a tert-butoxycarbonyl protecting group. Understanding its biological activity is crucial for exploring its possible therapeutic applications.

The molecular formula of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is C13H23NO4, with a molecular weight of 253.33 g/mol. The compound features an amino group that is pivotal for its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.
  • Enzyme Inhibition : Initial research points to possible interactions with specific enzymes, which could lead to therapeutic applications in enzyme-related diseases.
  • Receptor Binding : The compound may interact with certain receptors, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study conducted on structurally similar compounds showed promising antimicrobial properties, indicating that rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid might have similar effects. The mechanism of action could involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Enzyme Interaction :
    Research focusing on enzyme inhibitors has revealed that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways. The potential for rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid to act as an enzyme inhibitor should be further explored through kinetic studies and binding affinity assessments.
  • Receptor Binding Studies :
    Investigations into the binding affinity of related compounds to specific receptors have shown varied results based on stereochemistry and functional groups. Future studies should focus on determining the binding profile of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid to understand its pharmacological potential.

Comparative Analysis

The following table summarizes the structural features and biological activities of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acidC13H23NO4Antimicrobial, Enzyme InhibitionCyclohexane ring
Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acidC10H17NO4AntimicrobialCyclobutane structure
(1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acidC12H21NO4Potentially similar activityCyclohexane ring

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • 1H-NMR : Compare coupling constants (J values) of cyclohexyl protons to determine axial/equatorial conformations. For example, trans-diaxial protons typically exhibit J > 8 Hz .
    • 13C-NMR : Identify Boc carbonyl signals (~155-165 ppm) and cyclohexyl carbons (20-50 ppm) to confirm substitution patterns .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, with mobile phases optimized for Boc-group stability (e.g., hexane/isopropanol) .

What are the key purity assessment techniques for this compound?

Q. Basic Research Focus

  • HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 210-254 nm) to quantify purity (>98% as per industry standards). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve Boc-related impurities .
  • Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~8.5%, N: ~4.5% for C₁₄H₂₅NO₄) .
  • Melting Point Consistency : Compare observed mp (e.g., 127–133°C for analogous Boc-protected cyclohexyl derivatives) with literature to detect solvates or polymorphs .

How to resolve discrepancies in reported physical properties (e.g., melting point) across studies?

Q. Advanced Research Focus

  • Crystallization Solvent Screening : Variations in mp often arise from polymorphic forms. Test recrystallization in solvents like ethyl acetate/hexane or methanol/water to isolate the most stable polymorph .
  • Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events. For example, a sharp endotherm in DSC at 130°C with no mass loss in TGA confirms a true mp .
  • Cross-Study Comparison : Align experimental conditions (e.g., heating rate, purity) with prior work. Discrepancies >5°C may indicate unaccounted impurities .

What strategies optimize the Boc-deprotection step while maintaining structural integrity?

Q. Advanced Research Focus

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C to RT) for mild deprotection. Avoid HCl/dioxane, which may hydrolyze the acetic acid moiety .
  • Kinetic Monitoring : Track deprotection via in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) to minimize overexposure .
  • Byproduct Mitigation : Add scavengers like triisopropylsilane (TIS) to quench tert-butyl cations, preventing side reactions .

How does the compound’s stability under varying pH conditions affect experimental design?

Q. Advanced Research Focus

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Rapid Boc cleavage occurs, necessitating neutralization post-deprotection to preserve the acetic acid group .
    • Basic Conditions (pH > 8) : Risk of ester hydrolysis (if present) or cyclohexyl ring strain. Use buffered systems (e.g., phosphate buffer, pH 7–8) for aqueous reactions .
  • Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis. Avoid prolonged exposure to humidity (>40% RH) .

What analytical methods validate the compound’s compatibility with downstream bioconjugation?

Q. Advanced Research Focus

  • Reactivity Screening : Test coupling with NHS esters or maleimides in PBS (pH 7.4) at 25°C. Monitor by LC-MS for adduct formation (e.g., +85 Da for NHS esters) .
  • Stability Assays : Incubate conjugates in biological buffers (e.g., serum-containing media) for 24–72 h and analyze degradation via HPLC .
  • Competitive Binding Studies : Use SPR or ITC to confirm retained affinity post-conjugation, ensuring the Boc group removal does not alter target interaction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.